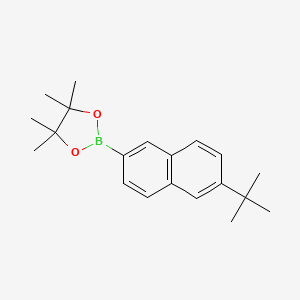![molecular formula C9H9BrN2 B1527717 7-Bromo-2,3-dimethylimidazo[1,2-A]pyridine CAS No. 1173656-67-1](/img/structure/B1527717.png)
7-Bromo-2,3-dimethylimidazo[1,2-A]pyridine
概要
説明
“7-Bromo-2,3-dimethylimidazo[1,2-A]pyridine” is a chemical compound with the molecular formula C9H9BrN2 . It is recognized as a valuable heterocyclic scaffold due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry .Molecular Structure Analysis
The molecular weight of “7-Bromo-2,3-dimethylimidazo[1,2-A]pyridine” is 225.09 . The InChI code for this compound is 1S/C9H9BrN2/c1-6-7(2)12-4-3-8(10)5-9(12)11-6/h3-5H,1-2H3 .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .科学的研究の応用
Medicinal Chemistry Applications
Imidazopyridines, including compounds like 7-Bromo-2,3-dimethylimidazo[1,2-A]pyridine, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry. They are often used in the synthesis of pharmaceuticals due to their structural characteristics that can interact beneficially with biological targets .
Material Science Applications
The structural character of imidazopyridines also makes them useful in material science. Their unique properties allow them to be used in the development of new materials with specific desired features .
Antituberculosis Activity
Compounds similar to 7-Bromo-2,3-dimethylimidazo[1,2-A]pyridine have shown promising results in the treatment of tuberculosis (TB). For instance, certain imidazopyridine analogues have demonstrated significant reduction in bacterial load in acute TB mouse models .
Synthesis Strategies
Various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions are employed in the synthesis of imidazopyridine scaffolds. These methods can be applied to synthesize derivatives of 7-Bromo-2,3-dimethylimidazo[1,2-A]pyridine for specific research applications .
Antimicrobial Properties
Imidazopyridines have been studied for their antimicrobial properties. Derivatives of this compound class have been evaluated for their potential use against a range of microbial infections beyond TB .
Chemical Research
The compound 7-Bromo-2,3-dimethylimidazo[1,2-A]pyridine itself is available for purchase and is likely used in various chemical research applications to explore its reactivity and potential as a precursor for more complex molecules .
作用機序
While the specific mechanism of action for “7-Bromo-2,3-dimethylimidazo[1,2-A]pyridine” is not mentioned in the search results, imidazo[1,2-a]pyridines have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
It has a storage temperature of room temperature . The InChI Code for this compound is 1S/C9H9BrN2/c1-6-7(2)12-4-3-8(10)5-9(12)11-6/h3-5H,1-2H3 .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
将来の方向性
Imidazo[1,2-a]pyridines have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . A few examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests that “7-Bromo-2,3-dimethylimidazo[1,2-A]pyridine” and similar compounds could have potential applications in the development of new drugs, particularly for the treatment of resistant forms of tuberculosis .
特性
IUPAC Name |
7-bromo-2,3-dimethylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-6-7(2)12-4-3-8(10)5-9(12)11-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAOEMUZGCDAHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC(=CC2=N1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

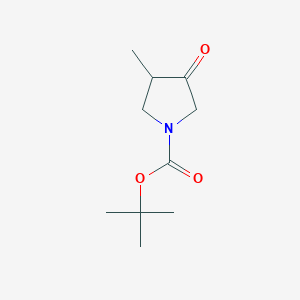

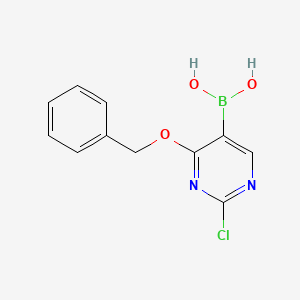
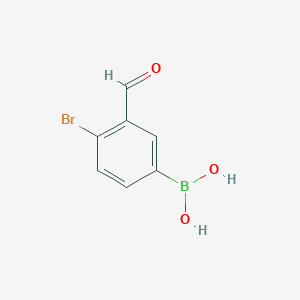


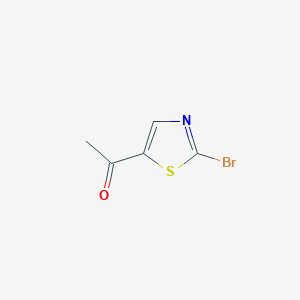
![5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1527648.png)

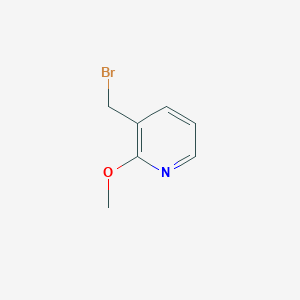
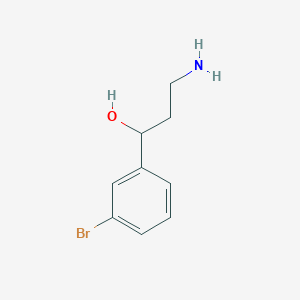
![tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)hydrazinecarboxylate](/img/structure/B1527654.png)

